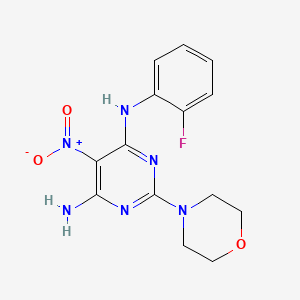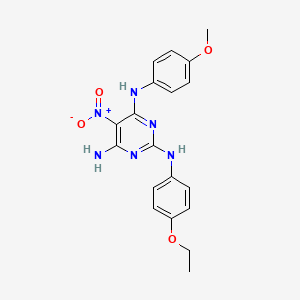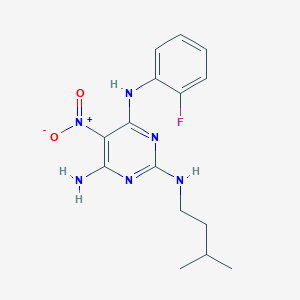![molecular formula C19H19ClN2O5S B11262736 5-chloro-2-methoxy-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzenesulfonamide](/img/structure/B11262736.png)
5-chloro-2-methoxy-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-methoxy-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzene-1-sulfonamide is an organic compound with a complex structure
Preparation Methods
The synthesis of 5-chloro-2-methoxy-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzene-1-sulfonamide involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-4-(propylamino)-2H-chromen-3-one under basic conditions to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy groups using reagents like sodium methoxide or sodium hydride.
Amidation: The sulfonamide group can be modified through amidation reactions with different amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures depending on the specific reaction .
Scientific Research Applications
5-Chloro-2-methoxy-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism by which 5-chloro-2-methoxy-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzene-1-sulfonamide exerts its effects involves binding to specific molecular targets. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity. The pathways involved can include inhibition of inflammatory mediators or disruption of cell signaling pathways .
Comparison with Similar Compounds
Similar compounds include:
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- 2-Methoxy-5-chloroaniline
- 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenylsulfonamide
Compared to these compounds, 5-chloro-2-methoxy-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzene-1-sulfonamide is unique due to its specific structural features, such as the chromen-3-yl group, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C19H19ClN2O5S |
|---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-[2-oxo-4-(propylamino)chromen-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H19ClN2O5S/c1-3-10-21-17-13-6-4-5-7-14(13)27-19(23)18(17)22-28(24,25)16-11-12(20)8-9-15(16)26-2/h4-9,11,21-22H,3,10H2,1-2H3 |
InChI Key |
FRXMBJCVUVEBEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C(=O)OC2=CC=CC=C21)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(3,4-dimethylphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11262691.png)

![N-(3,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11262697.png)
![N-(2,4-dimethylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11262705.png)
![1-{6-[4-(Propylsulfonyl)piperazino]-3-pyridazinyl}azepane](/img/structure/B11262707.png)
![1-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11262708.png)


![N1-(2-ethylphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11262719.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B11262727.png)
![2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11262728.png)
